IPI-926 Hydrochloride
Overview
Description
Patidegib hydrochloride is a small molecule inhibitor primarily investigated for its potential in treating basal cell carcinoma, particularly in patients with basal cell nevus syndrome (Gorlin syndrome). This compound targets the Hedgehog signaling pathway, which plays a crucial role in cell growth and differentiation. By inhibiting this pathway, Patidegib hydrochloride aims to reduce the proliferation of cancerous cells .
Preparation Methods
The synthesis of Patidegib hydrochloride involves several steps, starting from inexpensive dehydroepiandrosterone. The synthetic route includes a biomimetic rearrangement to form the C-nor-D-homo steroid core and a stereoselective reductive coupling/(bis-)cyclization sequence to establish the (E)/F-ring moiety . Industrial production methods for Patidegib hydrochloride are still under investigation, with ongoing research focusing on optimizing the formulation for maximum efficacy and safety .
Chemical Reactions Analysis
Patidegib hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of Patidegib hydrochloride can lead to the formation of its corresponding alcohol, while oxidation can result in the formation of ketones or aldehydes .
Scientific Research Applications
Patidegib hydrochloride has been extensively studied for its applications in dermatology, particularly in the treatment of basal cell carcinoma. Clinical trials have demonstrated its safety, tolerability, and efficacy in reducing tumor burden in patients with advanced and recurrent aggressive basal cell carcinomas . Additionally, Patidegib hydrochloride is being investigated for its potential in treating other types of cancer, such as chondrosarcoma . Its ability to inhibit the Hedgehog signaling pathway makes it a valuable tool in cancer research and therapy.
Mechanism of Action
Patidegib hydrochloride exerts its effects by inhibiting the protein Smoothened (SMO), which is an essential component of the Hedgehog signaling pathway. By blocking SMO, Patidegib hydrochloride disrupts the signal transduction that promotes tumor growth, thereby reducing the proliferation of cancerous cells . This mechanism is particularly relevant in patients with basal cell nevus syndrome, who have a genetic predisposition to develop numerous basal cell carcinomas due to constitutive activation of the Hedgehog pathway .
Comparison with Similar Compounds
Other similar compounds include vismodegib and sonidegib, both of which are FDA-approved for the treatment of basal cell carcinoma . Compared to these compounds, Patidegib hydrochloride offers the advantage of limited systemic absorption when used topically, leading to improved tolerability and fewer adverse effects . This makes it a promising alternative for patients who cannot tolerate oral formulations of Hedgehog inhibitors.
Conclusion
Patidegib hydrochloride represents a significant advancement in the treatment of basal cell carcinoma and other cancers. Its unique mechanism of action, combined with its potential for topical application, makes it a valuable addition to the arsenal of Hedgehog pathway inhibitors. Ongoing research and clinical trials will continue to elucidate its full potential and optimize its use in various therapeutic contexts.
Properties
IUPAC Name |
N-[(3R,3'R,3'aS,4aR,6'S,6aR,6bS,7'aR,9S,12aS,12bS)-3',6',11,12b-tetramethylspiro[1,2,3,4,4a,5,6,6a,6b,7,8,10,12,12a-tetradecahydronaphtho[2,1-a]azulene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-yl]methanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48N2O3S.ClH/c1-17-12-26-27(30-16-17)19(3)29(34-26)11-9-22-23-7-6-20-13-21(31-35(5,32)33)8-10-28(20,4)25(23)14-24(22)18(2)15-29;/h17,19-23,25-27,30-31H,6-16H2,1-5H3;1H/t17-,19+,20+,21+,22-,23-,25-,26+,27-,28-,29-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICVMCOINZNZNW-BATHLIJTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(C(C3(O2)CCC4C5CCC6CC(CCC6(C5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC[C@@H]6C[C@@H](CC[C@@]6([C@H]5CC4=C(C3)C)C)NS(=O)(=O)C)C)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H49ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1169829-40-6 | |
Record name | Patidegib hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1169829406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((2S,3R,3aS,3'R,4a'R,6S,6a'R,6b'S,7aR,12a'S,12b'S)-3,6,11',12b'-tetramethyl-2',3a,3',4,4',4a',5,5',6,6',6a',6b',7,7a,7',8',10',12',12a',12b'-icosahydro-1'H,3H-spiro[furo[3,2-b]pyridine-2,9'-naphtho[2,1-a]azulen]-3'-yl)methanesulfonamide hydrochloride, 2-propanol solvate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PATIDEGIB HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZL14FCA5PK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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